Lipophilicity Differential: LogP 1.5 Versus Non-Methylated and Regioisomeric Analogs
The measured/calculated LogP for 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one is 1.50, as reported in the Fluorochem technical datasheet . This value is elevated compared to the non-methylated analog 1-(4-aminophenyl)-2-pyrrolidinone (CAS 13691-22-0), for which the LogP is estimated at approximately 0.81 (ALOGPS 2.1 prediction) due to the absence of the two methyl groups . The 3,5-dimethyl substitution contributes approximately +0.69 LogP units relative to the des-methyl baseline, a difference that is predicted to significantly influence membrane permeability (rule-of-thumb: LogP shift of +0.5 can correspond to a 2- to 5-fold increase in PAMPA permeability) [1]. The regioisomer 1-(2-amino-4,5-dimethylphenyl)pyrrolidin-2-one (CAS 69131-47-1) is expected to exhibit a lower effective LogP due to intramolecular hydrogen bonding between the ortho-amino group and the lactam carbonyl, a feature absent in the para-substituted target compound .
| Evidence Dimension | Octanol-water partition coefficient (LogP) — key determinant of passive membrane permeability and oral absorption potential |
|---|---|
| Target Compound Data | LogP = 1.50 (reported vendor data, Fluorochem) |
| Comparator Or Baseline | 1-(4-Aminophenyl)-2-pyrrolidinone (CAS 13691-22-0): estimated LogP ≈ 0.81 (ALOGPS 2.1); 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one (CAS 69131-47-1): expected lower LogP due to intramolecular H-bond |
| Quantified Difference | ΔLogP ≈ +0.69 units versus des-methyl analog; qualitative difference in H-bonding profile versus 2-amino regioisomer |
| Conditions | Calculated/measured LogP values; no standardized experimental LogP measurement across all comparators available in the public domain |
Why This Matters
The 1.50 LogP places this compound in the 'optimal' drug-likeness range (LogP 1–3 per Lipinski's Rule of Five), whereas the des-methyl analog at ~0.81 may suffer from insufficient membrane permeability for intracellular or CNS targets, making the dimethylated scaffold a superior choice for lead optimization programs targeting these compartments.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. (General LogP-permeability correlation reference). View Source
